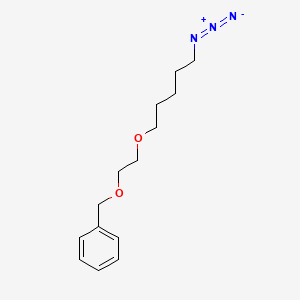
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a complex azido-ether chain
准备方法
The synthesis of 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with 2-(2-bromoethoxy)ethanol to form 2-((2-(benzyloxy)ethoxy)methyl)benzene. This intermediate is then reacted with 5-azidopentyl bromide under nucleophilic substitution conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions for these reactions include copper(I) catalysts for click chemistry and hydrogen gas with palladium catalysts for reduction reactions. Major products formed from these reactions include triazoles and amines.
科学研究应用
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive azido group.
作用机制
The mechanism of action of 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical reactions.
相似化合物的比较
Similar compounds to 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene include:
2-((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene: This compound has a bromine atom instead of an azido group, making it less reactive in click chemistry but useful in nucleophilic substitution reactions.
2-((2-((5-Aminopentyl)oxy)ethoxy)methyl)benzene: This compound has an amine group instead of an azido group, making it useful in amide bond formation and other reactions involving amines.
The uniqueness of this compound lies in its azido group, which provides high reactivity and versatility in various chemical reactions, particularly in click chemistry.
生物活性
The compound 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies and experimental data.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₁₈N₄O₃
- IUPAC Name : this compound
This structure includes an azide functional group, which is known to confer unique reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its interaction with cellular receptors and its potential therapeutic applications.
1. Anticancer Activity
Recent studies have indicated that compounds containing azide groups can exhibit anticancer properties. For instance, azide-based compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS) .
2. Interaction with Receptors
The compound's structure suggests potential interactions with various receptors, particularly those involved in inflammatory responses and cell signaling pathways. Preliminary data indicate that it may bind to specific G-protein coupled receptors (GPCRs), which play critical roles in mediating physiological responses .
Case Studies and Experimental Findings
Several case studies have explored the biological implications of similar compounds:
These findings highlight the relevance of azide-containing compounds in cancer therapy and their potential for further development.
The mechanisms by which this compound exerts its biological effects may include:
- Apoptosis Induction : Similar azide-containing compounds have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Inflammatory Response Modulation : The compound may influence inflammatory pathways by interacting with specific receptors involved in immune responses.
- Reactive Oxygen Species Generation : The presence of an azide group can lead to oxidative stress within cells, contributing to cytotoxic effects against tumor cells.
属性
IUPAC Name |
2-(5-azidopentoxy)ethoxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-17-16-9-5-2-6-10-18-11-12-19-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSQSQJBLLKUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














